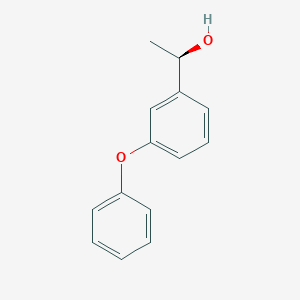
(R)-1-(3-Phenoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Phenoxy-alpha-methylbenzenemethanol is an organic compound with a chiral center, making it optically active. This compound is characterized by a phenoxy group attached to a benzene ring, with a hydroxyl group and a methyl group on the alpha carbon. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Phenoxy-alpha-methylbenzenemethanol typically involves the reaction of phenol with an appropriate benzyl halide under basic conditions to form the phenoxybenzene intermediate. This intermediate is then subjected to a Grignard reaction with a suitable methyl ketone to introduce the alpha-methyl group. The final step involves the reduction of the ketone to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of ®-3-Phenoxy-alpha-methylbenzenemethanol may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized reaction parameters are employed to ensure high enantioselectivity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Phenoxy-alpha-methylbenzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of the corresponding ketone
Reduction: Formation of the corresponding alkane
Substitution: Formation of substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
®-3-Phenoxy-alpha-methylbenzenemethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-3-Phenoxy-alpha-methylbenzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the hydroxyl group play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Phenoxy-alpha-methylbenzenemethanol: The enantiomer of the compound, with similar chemical properties but different biological activities due to its chirality.
3-Phenoxybenzyl alcohol: Lacks the alpha-methyl group, resulting in different reactivity and applications.
3-Phenoxyacetophenone: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior.
Uniqueness
®-3-Phenoxy-alpha-methylbenzenemethanol is unique due to its chiral center, which imparts specific stereochemical properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Eigenschaften
Molekularformel |
C14H14O2 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
(1R)-1-(3-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H14O2/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-11,15H,1H3/t11-/m1/s1 |
InChI-Schlüssel |
MYWBBBSIAHHXJK-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC=C1)OC2=CC=CC=C2)O |
Kanonische SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














